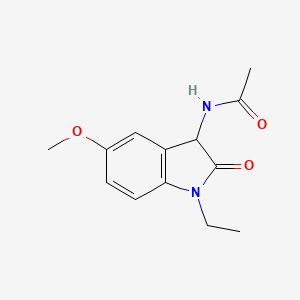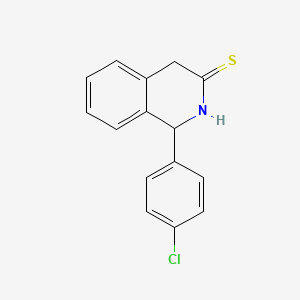![molecular formula C16H15BrN2O5 B11566001 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566001.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-bromo-4-methoxyphenol: This can be achieved by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent.
Preparation of 2-(2-bromo-4-methoxyphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid in the presence of a base.
Formation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide: This step involves the reaction of 2-(2-bromo-4-methoxyphenoxy)acetic acid with hydrazine hydrate.
Condensation with 2,4-dihydroxybenzaldehyde: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can target the hydrazide functional group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the hydrazide group, such as hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites, while the phenolic groups can participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
- 2-(2-bromo-4-methoxyphenoxy)acetic acid
- 2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- 2,4-dihydroxybenzaldehyde
Uniqueness
The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H15BrN2O5 |
|---|---|
分子量 |
395.20 g/mol |
IUPAC名 |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O5/c1-23-12-4-5-15(13(17)7-12)24-9-16(22)19-18-8-10-2-3-11(20)6-14(10)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+ |
InChIキー |
PXPALKOIILZUQJ-QGMBQPNBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Br |
正規SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)

![N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565936.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B11565946.png)
![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)
![N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)

![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11565997.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11566017.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
![2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
